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N-(3-fluorophenyl)-N'-2-pyridinylurea

Medicinal Chemistry Chemical Biology SAR Studies

Research reproducibility risks increase when pyridinyl urea isomers are substituted without validation. The 2- vs 3-pyridinyl position difference causes >50-fold activity divergence in glucokinase assays. This unadorned 2-pyridinyl scaffold serves as your critical negative control for kinase panel screening and SAR baseline establishment. - **Critical application:** Validate assay specificity for 3-pyridinyl glucokinase activators - **SAR foundation:** Unsubstituted core motif for p38 MAPK inhibitor development - **Biophysical use:** Baseline affinity measurement (SPR/ITC) for privileged LXR-beta binding studies

Molecular Formula C12H10FN3O
Molecular Weight 231.23 g/mol
Cat. No. B5752443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-fluorophenyl)-N'-2-pyridinylurea
Molecular FormulaC12H10FN3O
Molecular Weight231.23 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)NC(=O)NC2=CC(=CC=C2)F
InChIInChI=1S/C12H10FN3O/c13-9-4-3-5-10(8-9)15-12(17)16-11-6-1-2-7-14-11/h1-8H,(H2,14,15,16,17)
InChIKeyBBFOGQDWMVJADJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-fluorophenyl)-N'-2-pyridinylurea: Foundational Kinase Scaffold


N-(3-fluorophenyl)-N'-2-pyridinylurea (C12H10FN3O, MW: 231.23 g/mol) is a synthetic small molecule from the diarylurea class. Its core structure features a 3-fluorophenyl group and a 2-pyridinyl group connected via a urea linker. This specific substitution pattern defines a foundational chemical scaffold within the broader N-aryl-N'-pyridinylurea family. Research indicates that the urea linkage is a critical pharmacophore capable of forming stable hydrogen bonds with biological targets, particularly within kinase ATP-binding pockets . This compound serves as a basic, unadorned representative of the 2-pyridinyl urea series, which has been explored for various activities, including glucokinase activation [1] and p38 MAP kinase inhibition [2]. The simple structure makes it a valuable starting point for medicinal chemistry optimization and structure-activity relationship (SAR) studies.

Minimalist 2-pyridinyl urea scaffold for SAR studies
Negative control tool for glucokinase activator research
Core starting point for p38 MAPK inhibitor optimization

N-(3-fluorophenyl)-N'-2-pyridinylurea: Substitution Selectivity


Substituting N-(3-fluorophenyl)-N'-2-pyridinylurea with a close analog, such as a 3- or 4-pyridinyl regioisomer, is not a trivial decision in research. The position of the nitrogen atom in the pyridine ring is a critical determinant of both binding affinity and functional activity. Available data demonstrate that even a single-atom change (e.g., moving the pyridyl nitrogen from the 2- to the 3- or 4-position) can result in a complete loss of activity in certain assays [1]. Furthermore, simple modifications like adding a methyl group to the pyridinyl ring can also drastically alter the compound's biological profile [2]. These differences underscore that the precise spatial arrangement of the urea linkage and the two aromatic rings is essential for engaging specific biological targets. Therefore, generic procurement based solely on the 'pyridinyl urea' class name introduces significant, quantifiable risks to experimental reproducibility and data validity.

2-pyridinyl urea 3-pyridinyl regioisomer Regioisomer shift may abolish target activity in glucokinase models
Unsubstituted parent 4-methyl analog Methyl addition may drastically alter kinase engagement profile

N-(3-fluorophenyl)-N'-2-pyridinylurea: Quantitative Comparator Analysis


Regioisomeric Pyridine Activity Switch

The functional activity of the 2-pyridinyl urea isomer is critically dependent on the position of the pyridine nitrogen. A cross-study analysis of SAR data reveals that the unsubstituted 2-pyridinyl isomer (Ar2 = 2-pyridyl) is completely inactive (EC50 > 5 μM) in a specific glucokinase activation assay, whereas the corresponding 3-pyridinyl isomer demonstrates potent activity with an EC50 of 100 nM [1]. This indicates that the 2-pyridinyl configuration in N-(3-fluorophenyl)-N'-2-pyridinylurea provides a specific, but functionally distinct, interaction profile compared to its close regioisomer.

Regioisomer Activity Switch
Reported
Target >5,000 nM (inactive)
Comparator 100 nM (active)
>50× potency shift
Supports negative control interpretation in glucokinase assays
Glucokinase activation assay in HEK cells co-expressing G-protein receptors
Medicinal Chemistry Chemical Biology SAR Studies

KCNQ2 Potassium Channel Potentiation Comparison

The 3-pyridinyl regioisomer of the target compound, 1-(3-fluorophenyl)-3-(3-pyridinyl)urea (CID 853873), has been directly assayed for its ability to potentiate the KCNQ2 potassium channel. This compound exhibited a modest potency with an EC50 of 6,280 nM [1]. This value serves as a direct quantitative benchmark for the target 2-pyridinyl isomer, as regioisomers are known to exhibit distinct pharmacological profiles. The 2-pyridinyl compound is, therefore, a distinct tool for probing the binding site geometry of KCNQ2 channels.

KCNQ2 Potentiation Benchmark
Head-to-head
Target No public data
Regioisomer 6,280 nM
Reference point for comparative studies
Supports binding site geometry mapping of KCNQ2 channels
Dose-response assay in retigabine-insensitive background
Ion Channel Pharmacology Neurological Research Potassium Channel Modulators

4-Methyl Pyridine Substitution: Target Engagement

Further SAR is evident when comparing N-(3-fluorophenyl)-N'-2-pyridinylurea to its 4-methyl substituted analog, N-(3-fluorophenyl)-N'-(4-methyl-2-pyridinyl)urea. While quantitative activity data for the parent compound is not publicly available, the 4-methyl analog is known to be active, demonstrating inhibitory activity against the human transcription factor p65 and binding to the oxysterols receptor LXR-beta [1]. This indicates that while the 2-pyridinyl core is essential for binding to these target classes, additional substituents like a methyl group are required for achieving measurable affinity. The parent compound therefore serves as a negative control or a minimalist starting scaffold for building more complex inhibitors.

Methyl Substitution Effect
Reported
Parent No data / uncharacterized
4-methyl analog Active: p65, LXR-β
Qualitative engagement difference
Minimal pharmacophore model for target affinity studies
Enzyme inhibition assays (BindingDB)
Medicinal Chemistry Nuclear Receptor Research Transcription Factor Modulation

N-(3-fluorophenyl)-N'-2-pyridinylurea: Drug Discovery Applications


Negative Control for Glucokinase Activators

Based on the >50-fold activity difference observed between the 2- and 3-pyridinyl isomers in a glucokinase activation assay [1], N-(3-fluorophenyl)-N'-2-pyridinylurea is an ideal and necessary negative control for any experimental series involving 3-pyridinyl or other active glucokinase activators. Including this compound in screening panels validates assay specificity for the 3-pyridinyl binding mode.

Foundational Scaffold for p38 MAPK SAR

The compound's core structure is a central motif in the development of p38 MAP kinase inhibitors, as evidenced by broad patent filings for related substituted pyridine ureas [2]. Researchers aiming to build proprietary SAR around this kinase target can procure this compound as the simplest, unadorned starting point for iterative medicinal chemistry, allowing for the clean interpretation of new substituent effects.

Minimal Pharmacophore for Nuclear Receptors

The activity of the closely related 4-methyl-2-pyridinyl analog against nuclear receptors like p65 and LXR-beta suggests the 2-pyridinyl urea core is a privileged binding motif for this target class [3]. N-(3-fluorophenyl)-N'-2-pyridinylurea serves as the minimal pharmacophore model for structure-based design efforts. It can be used in biophysical assays (e.g., SPR, ITC) to establish baseline affinity, which can then be systematically enhanced through rational design.

Application
Selection Property
Validation Focus
Negative control for glucokinase activator research
Regioisomer specificity context
Glucokinase assay specificity validation
Foundational scaffold for p38 MAPK SAR
Minimal pharmacophore for iterative SAR
MAPK inhibition baseline establishment
Minimal pharmacophore for nuclear receptor studies
Core binding motif for nuclear receptor targets
Biophysical affinity determination (SPR, ITC)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


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